molecular formula C11H10N2O B2983487 N-(3-Cyano-4-methylphenyl)prop-2-enamide CAS No. 2396580-59-7

N-(3-Cyano-4-methylphenyl)prop-2-enamide

Cat. No.: B2983487
CAS No.: 2396580-59-7
M. Wt: 186.214
InChI Key: MWANPCMORZSPBA-UHFFFAOYSA-N
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Description

N-(3-Cyano-4-methylphenyl)prop-2-enamide is an acrylamide derivative characterized by a phenyl ring substituted with a cyano (-CN) group at the 3-position and a methyl (-CH₃) group at the 4-position. The acrylamide moiety (prop-2-enamide) is directly attached to the nitrogen atom of the aromatic ring.

Properties

IUPAC Name

N-(3-cyano-4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-3-11(14)13-10-5-4-8(2)9(6-10)7-12/h3-6H,1H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWANPCMORZSPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4-methylphenyl)prop-2-enamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures (e.g., 70°C) for several hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the cyano group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the phenyl ring play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related acrylamide derivatives, highlighting key differences in substituents, applications, and biological activities:

Compound Name Substituents on Phenyl Ring Key Functional Groups Reported Applications/Bioactivity Source
N-(3-Cyano-4-methylphenyl)prop-2-enamide 3-CN, 4-CH₃ Acrylamide, cyano Hypothesized use in polymers or drug design N/A (Inferred)
2-cyano-3-[3-(difluoromethoxy)-4-methoxyphenyl]-N-(3-methoxyphenyl)prop-2-enamide 3-OCHF₂, 4-OCH₃ (on one phenyl); 3-OCH₃ (on another) Acrylamide, cyano, difluoromethoxy Building block for drug discovery
N-[4-(Trifluoromethyl)phenyl]-3-(2-hydroxy-3-methoxyphenyl)prop-2-enamide 2-OH, 3-OCH₃ (on one phenyl); 4-CF₃ (on another) Acrylamide, hydroxyl, trifluoromethyl Potential kinase inhibition (inferred)
N-(4-Ethoxyphenyl)-3-(4-tert-butylphenyl)prop-2-enamide 4-OCH₂CH₃ (on one phenyl); 4-C(CH₃)₃ (on another) Acrylamide, ethoxy, tert-butyl Material science applications
N-(4-Methylphenyl)-3-phenylprop-2-enamide 4-CH₃ (on one phenyl); unsubstituted phenyl Acrylamide, methyl Structural studies
Osimertinib (N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide) Complex substitutions (methoxy, indole-pyrimidine) Acrylamide, tertiary amine EGFR inhibitor (anticancer drug)
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide 4-OH, 3-OCH₃ (on phenyl); hydroxyl, methoxy Acrylamide, hydroxyl Anti-inflammatory (IC₅₀ < 17.21 µM)

Structural and Functional Analysis

Electronic Effects: The cyano group in this compound is a strong electron-withdrawing group, enhancing the electrophilicity of the acrylamide moiety compared to derivatives with electron-donating groups (e.g., methoxy or methyl). This property may influence reactivity in polymerization or binding to biological targets . Compounds like osimertinib leverage the acrylamide group for covalent binding to cysteine residues in kinases, demonstrating the pharmacological relevance of this functional group .

Hydrogen-Binding Capacity: Acrylamides with hydroxyl groups (e.g., compound 4 in ) exhibit strong hydrogen-bonding interactions, correlating with anti-inflammatory activity. In contrast, the cyano group in the target compound may prioritize dipole interactions or π-stacking in crystal lattices or protein binding .

Biological Activity: Anti-inflammatory acrylamides from Lycium yunnanense () share structural similarities but differ in substitution patterns. For example, compound 4 (IC₅₀ < 17.21 µM) has hydroxyl and methoxy groups, whereas the target compound’s cyano group may alter bioavailability or target specificity .

Polymer Applications: Analogous compounds like N-[(morpholin-4-yl)methyl]prop-2-enamide () are used as monomers for smart polymers due to their amine-acrylamide interactions. The target compound’s methyl and cyano groups could modify polymer thermal stability or solubility .

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